molecular formula C9H12ClNO3 B2619770 2-(3-Methoxyanilino)acetic acid;hydrochloride CAS No. 2243508-32-7

2-(3-Methoxyanilino)acetic acid;hydrochloride

Cat. No. B2619770
CAS RN: 2243508-32-7
M. Wt: 217.65
InChI Key: IJJMZDSREJHCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyanilino)acetic acid; hydrochloride is a chemical compound that is widely used in scientific research. It is also known as meclofenamic acid hydrochloride and is an anti-inflammatory drug that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

2-(3-Methoxyanilino)acetic acid hydrochloride works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
2-(3-Methoxyanilino)acetic acid hydrochloride has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been suggested that 2-(3-Methoxyanilino)acetic acid hydrochloride may have a role in the treatment of various inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Methoxyanilino)acetic acid hydrochloride in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 2-(3-Methoxyanilino)acetic acid hydrochloride in lab experiments is that it may have side effects on cells and tissues that are not related to the research being conducted.

Future Directions

There are several future directions for the use of 2-(3-Methoxyanilino)acetic acid hydrochloride in scientific research. One of the future directions is the study of its role in the treatment of cancer. Another future direction is the study of its role in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, the development of new derivatives of 2-(3-Methoxyanilino)acetic acid hydrochloride with improved efficacy and reduced side effects is another future direction.

Synthesis Methods

The synthesis of 2-(3-Methoxyanilino)acetic acid hydrochloride involves the reaction of 3-methoxyaniline with chloroacetic acid in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques to obtain pure 2-(3-Methoxyanilino)acetic acid hydrochloride.

Scientific Research Applications

2-(3-Methoxyanilino)acetic acid hydrochloride is widely used in scientific research due to its anti-inflammatory properties. It is used in the study of various diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It is also used in the study of cancer and as an analgesic.

properties

IUPAC Name

2-(3-methoxyanilino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-7(5-8)10-6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJMZDSREJHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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